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molecular formula C14H14N2O B8373788 3-Imidazol-1-yl-2,2-dimethyl-indan-1-one

3-Imidazol-1-yl-2,2-dimethyl-indan-1-one

Cat. No. B8373788
M. Wt: 226.27 g/mol
InChI Key: POTITCNFLNDTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153674B2

Procedure details

To a solution of trifluoromethansulfonic anhydride (1.13 mL, 6.75 mmol) in dichloromethane (10 mL) at −78° C. is added, via cannula, a solution of diisopropylethylamine (1.8 mL, 10.1 mmol) and 3-hydroxy-2,2-dimethyl-indan-1-one, prepared as described in Example 8c, (400 mg, 2.25 mmol) in dichloromethane (5 mL). The reaction is stirred at −78° C. for 10 min and then is placed at −10° C. for 10 min. The reaction is then re-cooled to −7.8° C. and a solution of imidazole (920 mg, 13.5 mmol) in dichloromethane (12 mL) is added via cannula. The reaction is then placed at room temperature for 1 h, at which time it is diluted with saturated aqueous NaHCO3 and ethyl acetate. The layers are separated and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are dried with MgSO4, filtered, and concentrated. The resulting residue is purified by silica gel flash chromatography (ethyl acetate-dichloromethane, 1:3 to 1:0) to afford 3-imidazol-1-yl-2,2-dimethyl-indan-1-one; MS (ESI) m/z 227 (M+H)+; 1H NMR: (400 MHz, CHLOROFORM-d) δ ppm 0.80 (s, 3 H), 1.41 (s, 3 H), 5.52 (s, 1 H), 6.73 (s, 1 H), 7.12 (s, 1 H), 7.51 (d, J=7.6 Hz, 1 H), 7.56 (s, 1 H), 7.62 (t, J=7.5 Hz, 1 H), 7.70-7.80 (m, 1 H), 7.91 (d, J=7.6 Hz, 1 H).
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
920 mg
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.C(N(C(C)C)CC)(C)C.O[CH:26]1[C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[C:28](=[O:35])[C:27]1([CH3:37])[CH3:36].[NH:38]1[CH:42]=[CH:41][N:40]=[CH:39]1>ClCCl.C([O-])(O)=O.[Na+].C(OCC)(=O)C>[N:38]1([CH:26]2[C:34]3[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:28](=[O:35])[C:27]2([CH3:37])[CH3:36])[CH:42]=[CH:41][N:40]=[CH:39]1 |f:5.6|

Inputs

Step One
Name
Quantity
1.13 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C(C(C2=CC=CC=C12)=O)(C)C
Step Three
Name
Quantity
920 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at −78° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is placed at −10° C. for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then re-cooled to −7.8° C.
WAIT
Type
WAIT
Details
The reaction is then placed at room temperature for 1 h, at which time it
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by silica gel flash chromatography (ethyl acetate-dichloromethane, 1:3 to 1:0)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1(C=NC=C1)C1C(C(C2=CC=CC=C12)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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